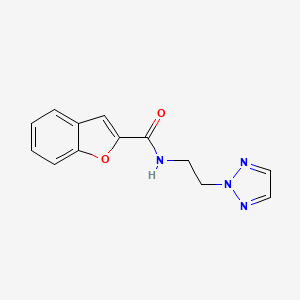

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(14-7-8-17-15-5-6-16-17)12-9-10-3-1-2-4-11(10)19-12/h1-6,9H,7-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSQARDDNXIVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:

N2-Arylation of 4,5-dibromo-2H-1,2,3-triazole: This step introduces the triazole ring.

Hydrogenation: This step reduces the intermediate compound.

Sandmeyer Iodination: This step introduces an iodine atom into the molecule.

Grignard Carboxylation: This step forms the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.

Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide requires structural and functional analogs. Below is a theoretical framework based on general trends in benzofuran and triazole-containing compounds, though direct evidence for this molecule is absent in the provided materials.

Table 1: Key Structural and Functional Comparisons

Key Findings from Literature (Generalized):

Benzofuran Derivatives : Benzofuran-2-carboxamide analogs are studied for CNS activity, such as hypocretin/orexin receptor interactions . These often exhibit moderate metabolic stability but require structural optimization for selectivity.

Triazole-Containing Compounds : The 1,2,3-triazole group improves pharmacokinetic properties (e.g., oral bioavailability) and resistance to enzymatic degradation. However, its electronegative nature may reduce blood-brain barrier permeability in some cases.

Hybrid Structures: Combining benzofuran with triazole (as in the queried compound) could theoretically balance bioactivity and stability. For example, triazole-linked benzofurans in antifungal agents show enhanced potency compared to non-hybrid analogs.

Limitations of Available Evidence

No experimental data (e.g., binding affinities, IC₅₀ values, or pharmacokinetic profiles) are available for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide in the cited sources.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that combines a benzofuran moiety with a triazole ring. This unique structure has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving the formation of the triazole ring via 1,3-dipolar cycloaddition methods. The benzofuran component provides a hydrophobic environment that enhances its interaction with biological targets. The presence of the triazole ring is significant due to its ability to participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity in biological systems.

Anticancer Activity

Recent studies have demonstrated that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide exhibits significant anticancer properties. Its mechanism primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 3.4 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 4.1 | Induction of apoptosis |

| MCF-7 (Breast) | 5.0 | Cell cycle arrest at G2/M phase |

In a study examining various derivatives of triazole compounds, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide showed an IC50 value comparable to established chemotherapeutics like combretastatin A4 (CA-4), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

The biological activity of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide can be attributed to its ability to bind to specific molecular targets within cells:

- Tubulin Binding : The compound binds to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancerous cells.

- Antimicrobial Action : The triazole moiety may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

Several case studies have illustrated the efficacy of this compound in vivo and in vitro:

- In Vitro Study on Lung Cancer Cells : A study demonstrated that treatment with N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide resulted in significant apoptosis in A549 lung cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

- Animal Model Studies : In murine models bearing tumors derived from human cancer cell lines, administration of the compound resulted in reduced tumor growth compared to control groups receiving no treatment or standard chemotherapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide, and what coupling agents are typically employed?

- Methodological Answer : Synthesis often involves multi-step reactions. For example, benzofuran-2-carboxylic acid derivatives are coupled with triazole-containing amines using carbodiimide-based coupling agents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane (DCM) or DMF . Purification is achieved via silica column chromatography (e.g., DCM:ethyl acetate gradients) or SCX ion-exchange cartridges .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assign aromatic protons (benzofuran δ ~7.2–8.1 ppm) and triazole protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks) .

- Infrared Spectroscopy : FT-IR identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

Q. What are the common solubility and stability considerations for handling this compound in vitro?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (e.g., phosphate buffers) and temperatures (4°C to 25°C) are recommended. Use inert atmospheres (N₂/Ar) to prevent oxidation of the triazole moiety .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer :

- Screening : Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants and mixed solvent systems (e.g., methanol:water).

- Refinement : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered triazole groups and anisotropic displacement parameters for heavy atoms .

- Validation : Check R-factors (<5%) and validate geometry using CCDC databases .

Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays?

- Methodological Answer :

- Assay Design : Compare ligand-binding assays (e.g., SPR for affinity) with functional cellular assays (e.g., calcium flux for receptor antagonism).

- Metabolic Stability : Test for off-target effects using liver microsomes or CYP450 inhibition assays to identify metabolic interference .

- Structural Analogues : Synthesize derivatives (e.g., triazole substitution) to isolate pharmacophore contributions .

Q. How can impurities in scaled-up synthesis be identified and minimized?

- Methodological Answer :

- Analytical Monitoring : Use LCMS or UPLC-PDA to track side products (e.g., unreacted benzofuran intermediates or triazole dimers).

- Process Optimization : Adjust stoichiometry (e.g., excess amine for coupling) or switch to flow chemistry for better heat/mass transfer .

- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like TRPM8 or G-quadruplex DNA, focusing on triazole-benzofuran π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR : Develop models using Hammett constants for substituents on the benzofuran ring to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.